![molecular formula C13H17NO4 B2959692 Ethyl (2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamate CAS No. 1421443-40-4](/img/structure/B2959692.png)
Ethyl (2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamate
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Overview
Description
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate is a compound that has been synthesized and studied for its structure and properties . It belongs to the class of benzofurans, which are heterocyclic compounds widely found in nature . These compounds have many biological activities and are used as basic building blocks for drug synthesis and chemical raw materials .
Synthesis Analysis
The target compound ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate was synthesized by a two-step reaction . A single crystal of this compound was grown in a suitable solvent system .Molecular Structure Analysis
The structure of this compound was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The crystal structure of the target compound was optimized by density functional theory calculations . The results showed that the single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .Scientific Research Applications
Novel Anticholinesterases and Antineoplastic Agents
Research has shown that derivatives of Ethyl (2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamate have potential as novel anticholinesterases, which are potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These compounds can exhibit remarkable selectivity based on their N-substituted groups, which is important in treating diseases like Alzheimer's (Luo et al., 2005). Additionally, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, related to this compound, have demonstrated significant antineoplastic (anti-cancer) and antifilarial (anti-parasitic) activities (Ram et al., 1992).
Chemiluminescence Studies
The compound's derivatives have also been investigated in the context of chemiluminescence. For instance, studies on ethyl (5-fluoro-2-oxo-2,3-dihydrobenzofuran-3-yl) carbamate revealed insights into the mechanism of chemiluminescence involving 1,2-dioxetanone intermediates (Ciscato et al., 2014).
Antibacterial Applications
Substituted dihydrobenzofurans, closely related to the this compound, have been synthesized and found to exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Ravi et al., 2012).
Photodegradation Studies
Photodegradation studies of urethane model systems, including ethyl N-phenyl-carbamate (closely related to the chemical ), have identified various degradation products and reactions under UV irradiation (Beachell & Chang, 1972).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. For example, ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate, a related compound, was used in the preparation of 1,2,3-selenadiazoles and thiadiazoles, indicating its versatility in chemical synthesis (Shekarchi et al., 2003).
Mechanism of Action
Target of Action
Benzofuran derivatives, which are structurally similar to the compound , have been shown to exhibit a variety of biological activities . They have been found to activate nerve growth factors , exhibit anti-inflammatory , antioxidant , anti-Alzheimer’s disease , antibacterial , and anticancer activity . They have also been shown to inhibit kinases .
Biochemical Pathways
Benzofuran derivatives have been found to affect a variety of pathways related to inflammation, oxidation, alzheimer’s disease, bacterial infections, and cancer .
Result of Action
Benzofuran derivatives have been found to have a variety of effects, including nerve growth factor activation, anti-inflammatory effects, antioxidant effects, anti-alzheimer’s effects, antibacterial effects, and anticancer effects .
Future Directions
The study of compounds with a benzofuran ring, such as ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate, is a focus of researchers due to their diverse structures and broad-spectrum chemotherapeutic properties . Future research may continue to explore the synthesis and properties of these compounds, as well as their potential applications in drug synthesis and as chemical raw materials .
properties
IUPAC Name |
ethyl N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-17-13(16)14-8-11(15)9-3-4-12-10(7-9)5-6-18-12/h3-4,7,11,15H,2,5-6,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUHQOOUJRFPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC2=C(C=C1)OCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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